molecular formula C15H15FN4O2 B2391393 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 848682-28-0

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No. B2391393
CAS RN: 848682-28-0
M. Wt: 302.309
InChI Key: QTPQVPJPECHFBO-UHFFFAOYSA-N
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Description

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a chemical compound that belongs to the family of pyridazines. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Monoamine Oxidase Inhibitors

Compounds containing the (2-fluorophenyl) piperazine moiety, such as the one , have been designed, synthesized, and evaluated for their inhibitory activities against monoamine oxidase (MAO) -A and -B . For instance, compound T6 was found to be a potent MAO-B inhibitor with an IC 50 value of 0.013 µM, followed by compound T3 (IC 50 = 0.039 µM) .

Antitumor Activity

Some derivatives of the compound have shown promising antitumor activity. For instance, a series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group were prepared and tested for bioactivity against tumor cells. Most of the compounds had good to excellent inhibitory activity against CDC25B .

Anticancer Applications

The synthesis of novel derivatives has also been explored for anticancer applications. For example, pyrazolopyrimidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.

Mechanism of Action

    Target of action

    Compounds with a piperazine moiety often interact with GABA receptors . The 2-fluorophenyl group might enhance the compound’s affinity for these receptors.

    Mode of action

    Piperazine compounds typically bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis .

properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c16-11-3-1-2-4-13(11)19-7-9-20(10-8-19)15(22)12-5-6-14(21)18-17-12/h1-6H,7-10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPQVPJPECHFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

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